Lipophilicity Advantage: XLogP3 of D-Valine, N-[(phenylamino)carbonyl]- vs. N-Carbamoyl-D-Valine
The target compound exhibits a computed XLogP3 of 1.9, a value 2.26 log units higher than that of N-carbamoyl-D-valine (XLogP3 = -0.36) [1]. This substantial difference is driven by the replacement of the terminal -NH2 group of the carbamoyl moiety with a phenyl ring, adding both hydrophobic surface area and potential π-π interaction capability. This translates into significantly greater retention in reversed-phase chromatographic systems and enhanced passive membrane permeability for downstream applications.
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.9 (PubChem XLogP3) |
| Comparator Or Baseline | N-Carbamoyl-D-valine: -0.36 (PubChem XLogP3) |
| Quantified Difference | Δ = 2.26 log units (approximately 182-fold greater lipophilicity) |
| Conditions | Computed via PubChem XLogP3 3.0 algorithm, consistent with ACD/Labs predicted LogP values on ChemSpider |
Why This Matters
This >2 log unit lipophilicity differential directly determines compound suitability for applications requiring membrane penetration or hydrophobic stationary phase retention; the wrong choice of valine derivative leads to fundamentally different ADME and separation profiles.
- [1] PubChem. D-Valine, N-[(phenylamino)carbonyl]- (CID 676395). Computed XLogP3-AA = 1.9. View Source
